1-(3,4-Dimethyl-phenyl)-piperazin-2-one
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Overview
Description
1-(3,4-Dimethyl-phenyl)-piperazin-2-one is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethylphenyl group
Preparation Methods
The synthesis of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired piperazine derivative . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethyl-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
1-(3,4-Dimethyl-phenyl)-piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to other piperazine derivatives, 1-(3,4-Dimethyl-phenyl)-piperazin-2-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
1-(2,3-Dimethyl-phenyl)-piperazin-2-one: Differing in the position of methyl groups, leading to variations in reactivity and biological activity.
1-(3,4-Dimethyl-phenyl)-piperazine: Lacks the carbonyl group, resulting in different chemical behavior and applications
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-9-3-4-11(7-10(9)2)14-6-5-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3 |
InChI Key |
CCQYPNIPUIETRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNCC2=O)C |
Origin of Product |
United States |
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